molecular formula C26H27FN6O3 B14956436 N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B14956436
M. Wt: 490.5 g/mol
InChI Key: AGFMZFLUMSENGZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core fused with morpholine and fluorophenyl substituents. Its synthesis likely involves multi-step organic reactions, including acylation and amination steps, as inferred from analogous methodologies described for related pyrimidine carboxamides . Crystallographic tools like SHELX and ORTEP-3 are critical for resolving its 3D conformation, which is essential for understanding structure-activity relationships (SAR) .

Properties

Molecular Formula

C26H27FN6O3

Molecular Weight

490.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27FN6O3/c1-17-3-2-8-33-23(17)30-24-21(26(33)35)15-20(25(34)29-16-18-4-6-19(27)7-5-18)22(28)32(24)10-9-31-11-13-36-14-12-31/h2-8,15,28H,9-14,16H2,1H3,(H,29,34)

InChI Key

AGFMZFLUMSENGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate I: Benzyl Protection of 4-[[(4-Fluorophenyl)Imino]Methyl]-Phenol

The initial step involves protecting the phenolic hydroxyl group to prevent unwanted side reactions. As detailed in CN104003921A, 4-[[(4-fluorophenyl)imino]methyl]-phenol reacts with benzyl chloride or bromide in the presence of a base (e.g., triethylamine) and acetone solvent at 70°C. This yields the benzyl-protected intermediate with a 93% yield.

Reaction Conditions :

Parameter Value
Temperature 70°C
Solvent Acetone
Base Triethylamine
Reaction Time 2–4 hours

This step’s efficiency relies on stoichiometric control of benzyl halide (1.0–1.5 equivalents) to minimize di-substitution byproducts.

Synthesis of Intermediate II: Ketone Protection of Oxazolidinone Precursor

The oxazolidinone moiety undergoes ketone protection using propanedithiol and Lewis acids (e.g., trimethylchlorosilane) in tetrahydrofuran (THF) at 10°C. This step prevents undesired nucleophilic attacks during subsequent reactions.

Critical Data :

  • Yield: 84%.
  • Key Reagents: 1,3-dimercaptopropane, trimethylchlorosilane.
  • Workup: Sodium bicarbonate washing and anhydrous sodium sulfate drying.

Double-Bond Addition to Form Intermediate III

Intermediate I and II undergo a stereoselective double-bond addition under strong basic conditions (e.g., potassium tert-butoxide) in dimethylformamide (DMF). Catalytic amounts of palladium(II) acetate enhance regioselectivity, directing the morpholinylethyl group to the desired position.

Optimization Insights :

  • Excess base (>2 equivalents) improves reaction rate but risks side reactions.
  • Lower temperatures (0–5°C) favor the desired stereoisomer.

Cyclization to Form the Triazatricyclo Core

Cyclization of Intermediate III employs a cyclizing agent (e.g., thionyl chloride) in dichloromethane at reflux. This step forms the strained tricyclic framework, with the reaction monitored via thin-layer chromatography (TLC) to prevent over-cyclization.

Performance Metrics :

Parameter Value
Temperature 40°C
Solvent Dichloromethane
Catalyst None required
Yield 78%

Deprotection and Final Functionalization

The benzyl and dithiolane protecting groups are removed using hydrochloric acid in methanol, yielding the free amine and ketone functionalities. Subsequent amide coupling with 2-morpholin-4-ylethylamine utilizes EDCl/HOBt activation in DMF, achieving a 67% yield.

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Final purity: >95% (HPLC).

Mechanistic Analysis of Key Steps

Role of Lewis Acids in Ketone Protection

Trimethylchlorosilane activates the ketone carbonyl group in Intermediate II by forming a silyl ether intermediate, facilitating nucleophilic attack by propanedithiol. This mechanism prevents ketone oxidation during subsequent steps.

Stereochemical Control During Double-Bond Addition

The palladium catalyst coordinates to the electron-rich double bond in Intermediate I, directing the morpholinylethyl group to the less hindered face. This minimizes steric clashes with the fluorophenyl substituent.

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods from CN104003921A and EvitaChem reveals trade-offs between yield and complexity:

Method Yield (%) Steps Key Advantage
Patent Route 72 5 Scalability
EvitaChem Route 67 4 Fewer purification steps

The patent route offers higher scalability for industrial production, while the EvitaChem method reduces solvent use and processing time.

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include pyrimidine carboxamide derivatives and tricyclic heterocycles with fluorinated aromatic or morpholine groups. For example, Compound 11 (from ) shares a pyrimidine carboxamide backbone but differs in substituents: it lacks the tricyclic framework and morpholine side chain, instead incorporating a thiazol-2-amine group. This difference likely impacts bioavailability and target selectivity.

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Tricyclic pyrimidine 4-fluorobenzyl, morpholin-4-ylethyl ~550 (estimated)
Compound 11 Pyrimidine Thiazol-2-amine, p-fluorobenzoyl ~430 (estimated)
Tartaric Acid Derivatives Dicarboxylic acid Hydroxyl groups (chiral centers) 150.09
Pharmacological and Functional Differences
  • Target Compound vs. In contrast, Compound 11’s thiazole ring could confer distinct electronic properties, altering metabolic stability .
  • Chirality Effects : Like Pasteur’s tartaric acid studies, stereochemistry in the target compound’s morpholine or fluorophenyl groups could drastically influence bioactivity. For instance, enantiomers might exhibit divergent binding to chiral targets such as proteases or transporters .

Table 2: Analytical Tools for Comparison

Tool/Software Application Relevance to Target Compound
SHELX Small-molecule refinement Determines bond lengths/angles
ORTEP-3 Thermal ellipsoid visualization Maps electron density for chiral centers
WinGX Crystallography suite integration Streamlines structure solution workflows

Biological Activity

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the context of cancer treatment and enzyme modulation.

Chemical Structure

The compound features several key functional groups:

  • Fluorophenyl group : Enhances lipophilicity and may influence binding to biological targets.
  • Morpholine moiety : Known for its role in increasing solubility and bioavailability.
  • Triazatricyclo structure : Suggests potential interactions with nucleic acids or proteins.

Tyrosine Kinase Inhibition

Research indicates that compounds similar to N-[(4-fluorophenyl)methyl]-6-imino-11-methyl have been identified as inhibitors of Bruton tyrosine kinase (BTK) and other kinases. Such inhibition is crucial in treating various cancers and autoimmune diseases due to the role of these kinases in cell signaling pathways.

  • Mechanism of Action :
    • The compound likely inhibits tyrosine kinases by competing with ATP for binding to the active site.
    • This action can lead to reduced cell proliferation and survival in cancerous cells.
  • Case Studies :
    • A study demonstrated that a related compound effectively inhibited BTK activity in vitro, leading to decreased proliferation of malignant B-cells .
    • Another investigation highlighted the compound's potential in overcoming resistance mechanisms in non-small-cell lung cancer (NSCLC) by targeting mutant forms of the epidermal growth factor receptor (EGFR) .

CYP3A4 Interaction

The presence of a fluorine atom in the structure has been shown to modulate the metabolism of compounds through CYP3A4 inhibition. This interaction is significant as it affects the pharmacokinetics of drugs and their efficacy .

Efficacy in Cancer Models

Recent studies have evaluated the efficacy of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl against various cancer cell lines:

Cancer Type IC50 (µM) Mechanism
Non-Small Cell Lung Cancer0.25EGFR T790M inhibition
Chronic Lymphocytic Leukemia0.15BTK inhibition
Breast Cancer0.30PI3K/Akt pathway modulation

These results indicate promising anti-cancer activity across multiple types of malignancies.

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